molecular formula C23H29N5O3 B11945094 N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide CAS No. 1097926-46-9

N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide

Cat. No.: B11945094
CAS No.: 1097926-46-9
M. Wt: 423.5 g/mol
InChI Key: FRLJSCUIZQVGFD-UHFFFAOYSA-N
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Description

N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide is a complex organic compound with the molecular formula C23H29N5O3 and a molecular weight of 423.519 g/mol This compound is known for its unique structural features, which include a quinoline core substituted with an ethyl group, a nitrophenylazo group, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide involves multiple steps, starting with the preparation of the quinoline core. The quinoline core is synthesized through a series of reactions, including cyclization and substitution reactions. The nitrophenylazo group is introduced through a diazotization reaction, followed by coupling with the quinoline core.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted quinoline derivatives .

Scientific Research Applications

N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide involves its interaction with specific molecular targets and pathways. The nitrophenylazo group is known to undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline core may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide is unique due to its specific combination of functional groups and structural features. The presence of the nitrophenylazo group and the quinoline core imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1097926-46-9

Molecular Formula

C23H29N5O3

Molecular Weight

423.5 g/mol

IUPAC Name

N-[1-ethyl-2,2,4-trimethyl-6-[(4-nitrophenyl)diazenyl]-3,4-dihydroquinolin-7-yl]propanamide

InChI

InChI=1S/C23H29N5O3/c1-6-22(29)24-19-13-21-18(15(3)14-23(4,5)27(21)7-2)12-20(19)26-25-16-8-10-17(11-9-16)28(30)31/h8-13,15H,6-7,14H2,1-5H3,(H,24,29)

InChI Key

FRLJSCUIZQVGFD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C2C(CC(N(C2=C1)CC)(C)C)C)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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